5-(oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
Overview
Description
5-(oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine is a chemical compound that features an oxirane (epoxide) ring attached to a dibenzoazepine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine typically involves the reaction of dibenzoazepine derivatives with epichlorohydrin. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the formation of the oxirane ring . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5-(oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine and its derivatives often involves the inhibition of sodium channel activity. This inhibition can reduce neuronal excitability, making it useful in the treatment of epilepsy and other neurological disorders . The compound interacts with molecular targets such as voltage-gated sodium channels, modulating their activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Carbamazepine: A well-known anticonvulsant with a similar dibenzoazepine structure but without the oxirane ring.
Oxcarbazepine: A derivative of carbamazepine with improved pharmacokinetic properties.
BIA 2-093 and BIA 2-024: Newer derivatives with potential antiepileptic properties.
Uniqueness
5-(oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine is unique due to the presence of the oxirane ring, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other similar compounds and expands its range of applications in various fields.
Properties
IUPAC Name |
11-(oxiran-2-ylmethyl)-5,6-dihydrobenzo[b][1]benzazepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-3-7-16-13(5-1)9-10-14-6-2-4-8-17(14)18(16)11-15-12-19-15/h1-8,15H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJPYOAVAUNLDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)CC4CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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